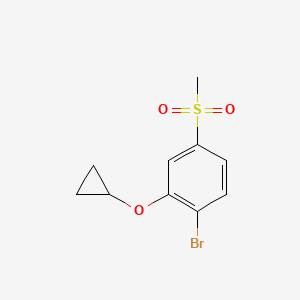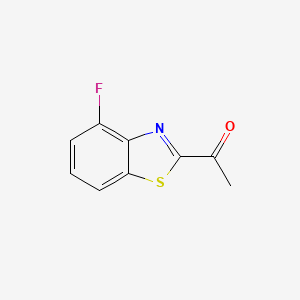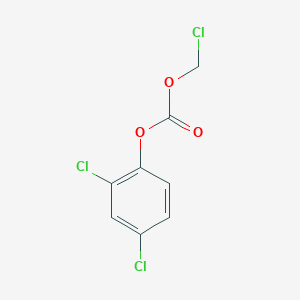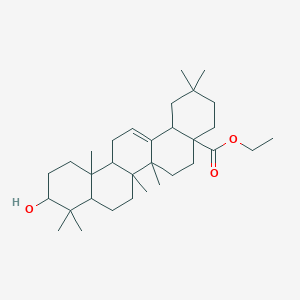
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants, including olive oil, garlic, and certain medicinal herbs. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate typically involves the esterification of oleanolic acid. One common method is the reaction of oleanolic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Hepatoprotective: Enhances the antioxidant defense system and reduces oxidative stress in liver cells.
Comparación Con Compuestos Similares
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is compared with other similar triterpenoid compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived. It shares similar bioactive properties but differs in its esterified form.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties but differs in its molecular structure.
Betulinic Acid: Known for its anti-cancer properties, it has a different mechanism of action compared to this compound.
This compound stands out due to its unique esterified structure, which may enhance its bioavailability and therapeutic efficacy compared to its non-esterified counterparts.
Propiedades
IUPAC Name |
ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)

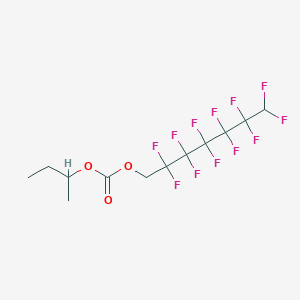
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
